4-Bromo-2-chloro-1-(methoxymethoxy)benzene CAS 2153526-95-3 properties
4-Bromo-2-chloro-1-(methoxymethoxy)benzene CAS 2153526-95-3 properties
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-chloro-1-(methoxymethoxy)benzene
Abstract
4-Bromo-2-chloro-1-(methoxymethoxy)benzene (CAS 2153526-95-3) is a strategic di-halogenated building block utilized in the synthesis of complex pharmaceutical intermediates.[1][2] Characterized by the presence of a methoxymethyl (MOM) protected phenol, a reactive bromine at the para position, and a sterically demanding chlorine at the ortho position, this scaffold offers orthogonal reactivity profiles. This guide delineates the synthesis, chemoselectivity, and handling of this compound, emphasizing its utility in iterative cross-coupling strategies.[3]
Chemical Identity & Physical Properties
This compound is effectively a "masked" version of 4-bromo-2-chlorophenol.[1][2] The MOM group serves two critical functions: it prevents proton quenching of organometallic reagents (e.g., during lithiation) and directs steric outcomes in subsequent coupling reactions.
| Property | Data |
| CAS Number | 2153526-95-3 |
| IUPAC Name | 1-Bromo-4-chloro-2-(methoxymethoxy)benzene |
| Molecular Formula | C₈H₈BrClO₂ |
| Molecular Weight | 251.51 g/mol |
| Appearance | Viscous colorless oil or low-melting solid (Est.)[1][2] |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |
| Key Functionality | Orthogonal Halides (Br/Cl), Acid-Labile Protecting Group (MOM) |
Synthesis Strategy: The MOM Protection
The synthesis of CAS 2153526-95-3 is achieved via the protection of 4-bromo-2-chlorophenol.[1][2] The choice of base and solvent is critical to prevent O-alkylation vs. C-alkylation competition, although the latter is rare with MOM-Cl.[1][2]
Mechanism & Causality
We utilize Chloromethyl methyl ether (MOM-Cl) under basic conditions.[1][2] Sodium hydride (NaH) is preferred over weaker bases (like K₂CO₃) to ensure complete deprotonation of the phenol before the addition of the electrophile, thereby maximizing yield and reducing reaction time.
Critical Safety Note: MOM-Cl is a known human carcinogen.[1][2] All procedures must be conducted in a functioning fume hood with appropriate PPE.[1][2]
Experimental Protocol 1: Synthesis of 4-Bromo-2-chloro-1-(methoxymethoxy)benzene
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Reagents:
-
Procedure:
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Step A (Deprotonation): Charge a flame-dried round-bottom flask with NaH under Argon atmosphere. Wash NaH with hexanes (2x) to remove oil if high purity is required.[1][2] Suspend in anhydrous THF and cool to 0 °C.
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Step B (Addition): Add 4-Bromo-2-chlorophenol dropwise as a solution in THF. Evolution of H₂ gas will be vigorous.[1][2] Stir at 0 °C for 30 minutes until gas evolution ceases (formation of sodium phenoxide).
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Step C (Protection): Add MOM-Cl dropwise via syringe.[1][2] Caution: Exothermic.[1][2]
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Step D (Completion): Allow the reaction to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexanes/EtOAc 9:1).[1][2] The product will be less polar than the starting phenol.[2]
-
Step E (Workup): Quench carefully with saturated aq. NH₄Cl.[1][2][4][5] Extract with EtOAc (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Step F (Purification): Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).[1][2]
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Reactivity Profile: The "Orthogonal" Core
The value of this scaffold lies in the ability to differentiate between the three functional sites: the Bromine, the Chlorine, and the MOM ether.
Chemoselectivity: Br vs. Cl
In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the C-Br bond is significantly weaker (Bond Dissociation Energy ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol).[1][2] This allows for site-selective functionalization at the C4 position without affecting the C2 chlorine.[1][2]
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Implication: You can install a complex aryl group at C4, then use the C2-Cl for a second coupling or cyclization event later in the synthesis.
Lithiation & Directed Ortho Metalation (DoM)
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Lithium-Halogen Exchange: Treatment with n-BuLi at -78 °C results in rapid exchange of the Bromine (C4) to form the aryllithium species.[1][2] The Chlorine (C2) is stable under these conditions if the temperature is maintained strictly below -60 °C.[1][2]
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DoM Competition: While the MOM group is a strong DoM director (directing to C6), the rate of Br/Li exchange at C4 is orders of magnitude faster than deprotonation at C6. Therefore, the kinetic product is the C4-lithio species.[2]
Deprotection
The MOM group is stable to basic conditions (LiOH, K₂CO₃) and reducing agents (NaBH₄), but is cleaved by Brønsted acids (HCl, TFA) or Lewis acids (BBr₃).[1]
Visualization of Reaction Pathways
The following diagram illustrates the orthogonal reactivity logic, demonstrating how a single scaffold can diverge into multiple derivatives.
Figure 1: Chemoselectivity map showing the divergence of pathways based on reagent choice.[1][2] Note the sequential capability of the Suzuki coupling followed by C2 functionalization.
Experimental Protocol 2: Site-Selective Suzuki Coupling
This protocol demonstrates the selective coupling at the C4-Br position, leaving the C2-Cl intact for future manipulation.[1][2]
Objective: Synthesize 4'-alkyl-3-chloro-4-(methoxymethoxy)biphenyl.
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Reagents:
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Procedure:
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Degassing: Combine scaffold, boronic acid, and Pd catalyst in a reaction vial. Evacuate and backfill with Argon (3x).[1][2]
-
Solvent Addition: Add degassed solvent and base solution.[1][2]
-
Reaction: Heat to 80 °C for 4-6 hours. Note: Do not exceed 100 °C to avoid activating the C-Cl bond.[1][2]
-
Monitoring: Monitor by HPLC or TLC. The bromide should be consumed; the chloride should remain.[2]
-
Workup: Cool to RT, filter through Celite, and partition between water/EtOAc.
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Safety & Handling (MSDS Highlights)
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MOM-Cl Precursors: If synthesizing in-house, handle MOM-Cl with extreme caution (Carcinogen 1B).[1][2] Use closed systems where possible.
-
Acid Sensitivity: The product releases formaldehyde upon acid hydrolysis.[1][2] Ensure good ventilation during deprotection steps.[1][2][4][5]
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Storage: Store at 2-8 °C under inert gas. The MOM acetal is generally stable but can degrade slowly if traces of acid are present.[2]
References
-
PubChem. 1-Bromo-4-chloro-2-(methoxymethoxy)benzene - Compound Summary.[1][2] National Library of Medicine.[1][2] Available at: [Link][1]
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Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[6] Wiley-Interscience.[1][2] (Standard reference for MOM group stability and deprotection conditions).
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Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1][2] (Foundational text for Br vs Cl selectivity).
Sources
- 1. 1-Bromo-4-chloro-2-(methoxymethoxy)benzene | C8H8BrClO2 | CID 137464864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromo-2-chlorophenol(3964-56-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 6. MOM Ethers [organic-chemistry.org]
